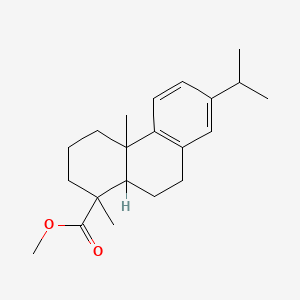

Methyl abieta-8,11,13-trien-18-oate

Cat. No. B8800432

M. Wt: 314.5 g/mol

InChI Key: PGZCJOPTDHWYES-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06365634B1

Procedure details

Dehydroabietic acid (50 mg, 0.116 μmol, Helix Biotech) was dissolved in 2 ml of methanol (HPLC grade, Fisher Scientific) and cooled to 0° C. on ice in a round bottom flask. An excess (30 μmol) of ethereal diazomethane (obtained by distillation) was added and the reaction was stirred for 5 minutes. The non-reacted diazomethane was evaporated and solvent was then removed by rotary evaporation. This reaction is shown schematically in FIG. 4. The product was purified by preparative TLC (1000 μm PK6F 60 Å, Whatman) silica gel plates developed in hexane:ethyl acetate 95:5 (v:v, Rf: 0.25). This step provided 30 mg of a clear oil as the methyl ester that was pure by NMR (see FIG. 5). 1H NMR (CDCl3, 300 MHz) δ1.35-1.42 (m, 12H), 1.50-2.05 (m, 7H), 2.43 (t, J=8.80 Hz, 2H), 2.90-3.05 (m, 3H), 3.80 (s, 3H), 7.02 (s, 1H), 7.14 (d, J=8.19 Hz, 1H), 7.31 (d, J=8.19 Hz, 1H). The product also gave the following electron impact mass spectra: (%) 315 (2.9, M+1), 314 (13, M), 299 (16.4), 240 (20.1), 239 (100), 197 (6.1), 173 (5.0), 141 (5.7).

Name

Dehydroabietic acid

Quantity

50 mg

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([C:4]1[CH:5]=[CH:6][C:7]2[C@@:13]3([CH3:22])[CH2:14][CH2:15][CH2:16][C@:17]([C:19]([OH:21])=[O:20])([CH3:18])[C@@H:12]3[CH2:11][CH2:10][C:8]=2[CH:9]=1)[CH3:3].[N+](=[CH2:25])=[N-]>CO>[CH3:3][CH:2]([C:4]1[CH:5]=[CH:6][C:7]2[C:13]3([CH3:22])[CH:12]([CH2:11][CH2:10][C:8]=2[CH:9]=1)[C:17]([C:19]([O:21][CH3:25])=[O:20])([CH3:18])[CH2:16][CH2:15][CH2:14]3)[CH3:1]

|

Inputs

Step One

|

Name

|

Dehydroabietic acid

|

|

Quantity

|

50 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C=1C=CC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

30 μmol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The non-reacted diazomethane was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent was then removed by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by preparative TLC (1000 μm PK6F 60 Å, Whatman) silica gel plates

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 82242.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |